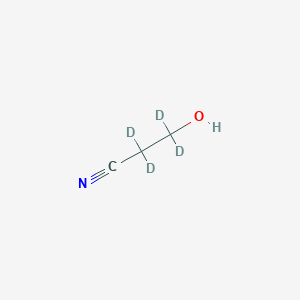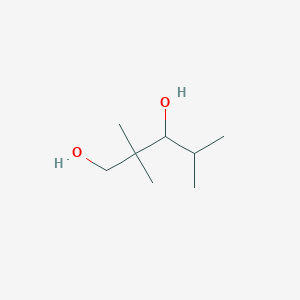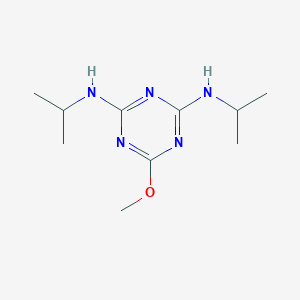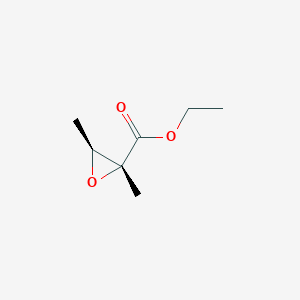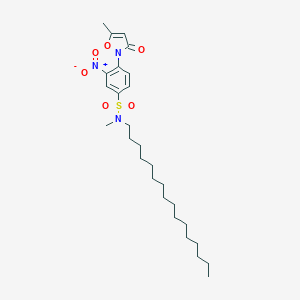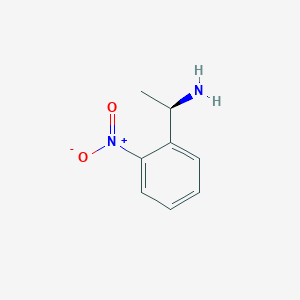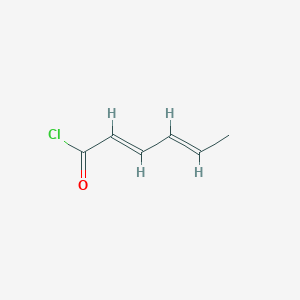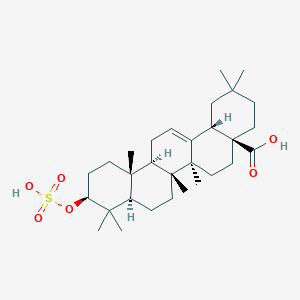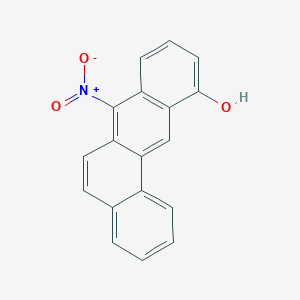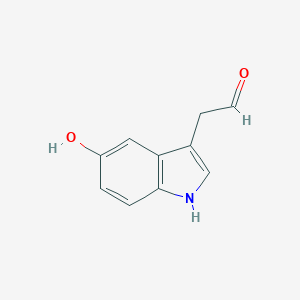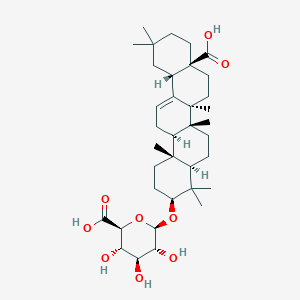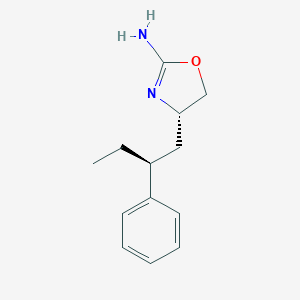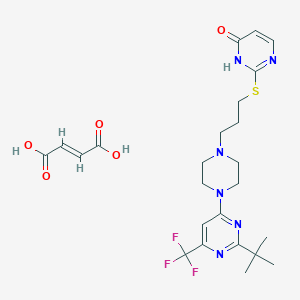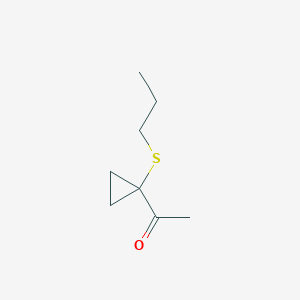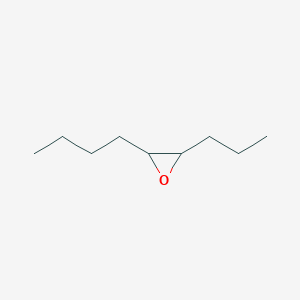
2-Butyl-3-propyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-propyloxirane, also known as BPO, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 155°C and a molecular weight of 142.24 g/mol. BPO is primarily used as a reagent in organic synthesis and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-propyloxirane is not fully understood. However, it is believed that 2-Butyl-3-propyloxirane reacts with nucleophiles, such as alcohols and amines, to form epoxides. The epoxides can then be further reacted to form a variety of compounds.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-3-propyloxirane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause respiratory issues if inhaled. It is important to handle 2-Butyl-3-propyloxirane with care and to use proper protective equipment when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Butyl-3-propyloxirane in lab experiments is its high reactivity, which allows for the creation of a variety of compounds. However, 2-Butyl-3-propyloxirane is also highly flammable and can be hazardous if not handled properly. It is important to use proper safety precautions when working with 2-Butyl-3-propyloxirane.
Direcciones Futuras
There are several future directions for research involving 2-Butyl-3-propyloxirane. One potential area of study is the development of new synthesis methods for 2-Butyl-3-propyloxirane. Another area of study is the use of 2-Butyl-3-propyloxirane in the production of new materials, such as polymers and coatings. Additionally, 2-Butyl-3-propyloxirane could be used in the development of new pharmaceuticals and agrochemicals. Overall, 2-Butyl-3-propyloxirane has the potential to be a valuable tool in a variety of scientific fields.
Métodos De Síntesis
2-Butyl-3-propyloxirane can be synthesized through a variety of methods, including the epoxidation of butyl propene with peracetic acid and the epoxidation of butyl propene with m-chloroperbenzoic acid. The latter method is preferred due to its higher yield and purity.
Aplicaciones Científicas De Investigación
2-Butyl-3-propyloxirane is commonly used in scientific research as a reagent in organic synthesis. It is used to create a variety of compounds, including epoxides, alcohols, and ketones. 2-Butyl-3-propyloxirane is also used in the production of surfactants, resins, and coatings.
Propiedades
Número CAS |
117842-34-9 |
|---|---|
Nombre del producto |
2-Butyl-3-propyloxirane |
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
IKNXPNNMKVOEMV-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CCC |
SMILES canónico |
CCCCC1C(O1)CCC |
Sinónimos |
Oxirane, 2-butyl-3-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



